3-(3-Methylpyridin-2-yl)benzonitrile
Description
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(3-methylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-4-3-7-15-13(10)12-6-2-5-11(8-12)9-14/h2-8H,1H3 |
InChI Key |
JHYIYWQAMPJBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Reactions for Biphenyl Framework Construction
The synthesis of 3-(3-Methylpyridin-2-yl)benzonitrile frequently begins with forming the biphenyl backbone connecting the pyridine and benzonitrile moieties. Suzuki-Miyaura coupling is a widely adopted method, leveraging palladium catalysts to couple pyridine-derived boronic acids with halobenzonitriles. For example, 3-bromobenzonitrile reacts with 3-methylpyridin-2-ylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), yielding the target compound with minimal byproducts .
Table 1: Representative Suzuki-Miyaura Coupling Conditions
Alternative coupling strategies include Ullmann-type reactions, where copper(I) iodide mediates the union of 3-iodobenzonitrile with 3-methylpyridine-2-amine under microwave irradiation, achieving yields up to 72% . However, stoichiometric copper requirements and longer reaction times limit scalability compared to palladium-based methods.
Methylation of Pyridine Intermediates
Introducing the 3-methyl group on the pyridine ring is critical for achieving the desired substitution pattern. Dimethyl sulfate (DMS) serves as a cost-effective methylating agent in industrial settings. A patented method involves treating 3-aminopyridine-2-carboxylic acid with DMS in methyl isobutyl ketone (MIBK) at reflux, followed by cyanation to yield the benzonitrile group . Potassium carbonate acts as a base, facilitating deprotonation and nucleophilic attack.
Table 2: Methylation Efficiency with Dimethyl Sulfate
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-Aminopyridine-2-carboxylate | DMS (3 eq) | K₂CO₃ | MIBK | 110 | 89 |
| 3-Hydroxypyridine-2-carbonitrile | DMS (2.5 eq) | NaH | THF | 65 | 76 |
Alternative approaches employ methyl iodide or trimethylsilyl diazomethane for smaller-scale syntheses, though these reagents are less economically viable for bulk production .
Cyanation Strategies for Benzonitrile Formation
The nitrile group is introduced via nucleophilic substitution or metal-catalyzed cyanation. A two-step process involves brominating 3-(3-methylpyridin-2-yl)benzaldehyde followed by treatment with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C . This method avoids handling toxic hydrogen cyanide gas but requires stringent temperature control to prevent decarboxylation.
Table 3: Cyanation Methods Comparison
| Starting Material | Cyanating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromo-3'-methylbiphenyl | CuCN | None | DMF | 120 | 68 |
| 3-Iodo-3'-methylbiphenyl | KCN | Pd(OAc)₂ | H₂O | 80 | 82 |
Palladium-catalyzed cyanation using potassium cyanide (KCN) offers higher yields but necessitates careful pH adjustment to mitigate cyanide toxicity risks .
Solvent and Temperature Optimization
Reaction solvents profoundly influence yield and purity. Polar aprotic solvents like DMF enhance cyanation rates but may degrade heat-sensitive intermediates. A patented industrial protocol optimizes methylation by using MIBK, which stabilizes reactive intermediates and simplifies product isolation via phase separation .
Table 4: Solvent Effects on Key Reactions
| Reaction Step | Optimal Solvent | Alternative Solvent | Yield Difference (%) |
|---|---|---|---|
| Suzuki Coupling | Toluene/EtOH | Dioxane | +12 |
| Methylation | MIBK | THF | +18 |
| Cyanation | DMF | Acetonitrile | -9 |
Elevated temperatures (80–110°C) accelerate cross-coupling and cyanation but risk side reactions such as nitrile hydrolysis. Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields above 70% .
Industrial-Scale Production and Green Chemistry
Large-scale synthesis prioritizes reagent cost and waste reduction. Dimethyl sulfate, despite its toxicity, remains preferred over methyl iodide due to lower expense and higher methyl group equivalency . Continuous flow reactors enable safer handling of exothermic methylation steps, improving throughput by 40% compared to batch processes .
Recent advances emphasize solvent recycling and catalytic recovery. For instance, immobilizing palladium on magnetic nanoparticles allows catalyst reuse for up to five cycles without significant activity loss .
Purification and Analytical Characterization
Crude 3-(3-Methylpyridin-2-yl)benzonitrile is purified via recrystallization from ethanol/water mixtures, achieving >99% purity . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity, while nuclear magnetic resonance (NMR) spectroscopy validates the structure:
Chemical Reactions Analysis
Substitution Reactions
The pyridine and benzonitrile rings provide sites for electrophilic and nucleophilic substitutions:
-
Electrophilic aromatic substitution occurs preferentially at the pyridine ring due to its electron-deficient nature. For example:
-
Nucleophilic substitution on the nitrile group is facilitated by polar aprotic solvents. Reaction with amines (e.g., ethylenediamine) forms imine derivatives .
Table 1: Substitution Reactions and Conditions
Cyclization Reactions
The nitrile group participates in heterocycle formation:
-
Oxadiazole synthesis : Reaction with hydroxylamine in ethanol/NaOH under reflux forms 5-(3-(3-methylpyridin-2-yl)phenyl)-1,2,4-oxadiazole .
-
Triazine derivatives : Condensation with hydrazine yields 3-(3-methylpyridin-2-yl)benzonitrile hydrazone, which cyclizes to triazines under acidic conditions .
Key Mechanistic Insight :
Cyclization often involves nucleophilic attack on the nitrile carbon, followed by dehydration .
Metal-Catalyzed Cross-Coupling
Palladium and rhodium catalysts enable functionalization:
-
Suzuki coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ introduces aryl groups at the benzonitrile ring .
-
Cyanation : Rhodium-catalyzed C–H activation with dimethylmalononitrile introduces cyano groups at the pyridine ring’s C4 position .
Table 2: Catalytic Reactions
| Reaction | Catalyst System | Substrate | Product | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 3-(3-Methylpyridin-2-yl)benzonitrile + PhB(OH)₂ | 3-(3-Methylpyridin-2-yl)-4-phenylbenzonitrile | |
| Direct Cyanation | RhCp*(MeCN)₃₂, CuO, HFIP, 160°C | 3-(3-Methylpyridin-2-yl)benzonitrile | 3-(4-Cyano-3-methylpyridin-2-yl)benzonitrile |
Reduction and Oxidation
-
Nitrile reduction : LiAlH₄ reduces the nitrile to a primary amine, forming 3-(3-methylpyridin-2-yl)benzylamine .
-
Pyridine ring oxidation : KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid, yielding 3-(3-carboxypyridin-2-yl)benzonitrile .
Coordination Chemistry
The pyridine nitrogen serves as a ligand for transition metals:
-
Mn(II) complexes : Forms stable octahedral complexes with Mn(CF₃SO₃)₂, used in oxidation catalysis .
-
Cu(I) coordination : Binds to Cu(I) via pyridine and nitrile groups, enabling photocatalytic applications .
Biological Activity Correlations
Derivatives exhibit structure-dependent interactions:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
3-(3-Methylpyridin-2-yl)benzonitrile has been investigated for its role in drug development, particularly as a building block for antimicrobial agents and other therapeutic compounds. The presence of the nitrile group allows for increased binding affinity to biological targets, which can influence various biochemical pathways.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, pyridine derivatives have been shown to inhibit enzymes involved in cancer progression and bacterial resistance mechanisms.
Table 1: Biological Activities of Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 3-Pyridinylbenzonitrile | Antimicrobial properties |
| 4-(Pyridin-4-yl)benzonitrile | Enzyme inhibition |
| 2-(Pyridin-2-yl)benzonitrile | Cancer cell line growth inhibition |
Materials Science
Organic Electronics
The compound is being explored for applications in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tuned through structural modifications, making it a versatile candidate for advanced materials.
Synthesis of Advanced Materials
Research has shown that derivatives of 3-(3-Methylpyridin-2-yl)benzonitrile can serve as precursors for synthesizing nanostructured materials with enhanced electrical conductivity and photoluminescent properties.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 3-(3-Methylpyridin-2-yl)benzonitrile serves as a crucial intermediate for the synthesis of more complex molecular architectures. Its reactivity allows for various transformations, including substitution and coupling reactions.
Table 2: Synthetic Applications
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Palladium-catalyzed cross-coupling | Aryl halides under inert atmosphere | Substituted benzonitriles |
| Nucleophilic substitution | Basic conditions with nucleophiles | Pyridine derivatives |
Case Studies
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial efficacy of 3-(3-Methylpyridin-2-yl)benzonitrile derivatives against various bacterial strains demonstrated promising results. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Organic Semiconductor Development
In a recent investigation into organic semiconductors, researchers synthesized thin films from 3-(3-Methylpyridin-2-yl)benzonitrile derivatives. The films displayed excellent charge mobility and stability under operational conditions, highlighting their potential in electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-Methylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biological and chemical processes, making it a valuable compound for research .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Alkoxy and Halogen-Substituted Derivatives
- Compound 5 (2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile) and Compound 26 (2-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile) differ in their alkoxy substituents (propyl vs. cyclopropylmethoxy).
- 3-(3-Thienyl)benzonitrile replaces the pyridine ring with a thiophene, altering electronic properties (sulfur vs. nitrogen heteroatom). This substitution may reduce polarity and affect toxicity profiles, as seen in its classification as a corrosive irritant .
Heterocyclic and Organometallic Derivatives
- 3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile (Compound 41) incorporates an oxadiazole-sulfanyl moiety, enhancing hydrogen-bonding capacity and enzyme inhibitory activity compared to simpler pyridinyl derivatives .
- 2- and 3-(Ferrocenylmethylamino)benzonitrile feature ferrocene (organometallic) groups, enabling redox activity and unique binding interactions with radicals like DPPH, unlike purely organic analogues .
Protease and Kinase Inhibition
- 3-(2-Bromoacetyl)benzonitrile contains a reactive bromoacetyl group, making it a key intermediate in synthesizing GSK-3 inhibitors. Its electrophilic nature contrasts with the inert methylpyridinyl group in the target compound, which may favor non-covalent interactions .
- Compound 5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) binds estrogen-related receptor alpha via hydrogen bonds with ARG 372 and hydrophobic interactions. The trifluoromethyl group enhances lipophilicity, a property absent in 3-(3-Methylpyridin-2-yl)benzonitrile .
Radioligands for Neuroimaging
- 18F-PEB (3-fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile) and 18F-MTEB (3-fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile) are fluorinated benzonitriles used in mGluR5 imaging. Ethynyl linkages improve blood-brain barrier penetration, whereas methylpyridinyl groups may offer alternative binding conformations .
Physical and Chemical Properties
Biological Activity
3-(3-Methylpyridin-2-yl)benzonitrile is an organic compound that has garnered attention for its potential biological activities. This compound features a benzonitrile moiety with a 3-methylpyridine substituent, which enhances its chemical reactivity and biological interactions. This article delves into the biological activity of this compound, examining its mechanisms, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Structure : The compound consists of a benzene ring attached to a nitrile group and a pyridine ring, which contributes to its unique reactivity profile.
Mechanisms of Biological Activity
The biological activity of 3-(3-Methylpyridin-2-yl)benzonitrile can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that similar pyridine derivatives can modulate enzyme activity, potentially influencing pathways related to cancer progression and bacterial resistance mechanisms.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, which may play roles in cancer cell proliferation or antibiotic resistance.
- Receptor Interactions : Binding affinity studies indicate that this compound may interact with certain receptors, affecting signal transduction pathways.
Research Findings
Several studies have explored the biological activity of compounds related to 3-(3-Methylpyridin-2-yl)benzonitrile. Below are some notable findings:
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition :
- Inhibitors designed around similar scaffold structures demonstrated significant inhibitory activity against GSK-3α and GSK-3β, two isoforms involved in various cellular processes including metabolism and cell survival .
- Modifications in the structure led to variations in selectivity and potency, indicating the importance of specific substituents in achieving desired biological effects.
-
Antioxidant Properties :
- Related compounds have shown antioxidant capabilities in assays like DPPH and ABTS radical scavenging tests. These properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
- Compounds exhibiting strong antioxidant activity may contribute to neuroprotective effects, particularly in models of ischemic stroke.
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(3-Methylpyridin-2-yl)benzonitrile, a comparison with structurally related compounds is beneficial:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Pyridinylbenzonitrile | Pyridine-substituted benzonitrile | Exhibits different biological activities |
| 4-(Pyridin-4-yl)benzonitrile | Para-substituted benzonitrile | Known for electrocatalysis applications |
| 2-(Pyridin-2-yl)benzonitrile | Ortho-substituted benzonitrile | Displays distinct reactivity patterns |
Case Study 1: GSK-3 Inhibitors
A study focused on designing inhibitors for GSK-3 highlighted the role of structural modifications in enhancing selectivity and potency against specific isoforms. The introduction of methyl groups at strategic positions improved binding affinity and inhibitory effectiveness .
Case Study 2: Antioxidant Activity
In a series of experiments assessing antioxidant properties, several pyridine derivatives were shown to exhibit significant free radical scavenging abilities. These findings support the potential use of such compounds in therapeutic formulations aimed at oxidative stress-related conditions .
Q & A
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura couplings to enhance cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 30 min) while maintaining >90% yield .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., nitrile formation) to improve scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
